Bufrolin disodium

Description

Contextualization within G Protein-Coupled Receptor (GPR35) Agonism Research

The study of G protein-coupled receptors (GPCRs) is a cornerstone of modern pharmacology, and the orphan receptor GPR35 has been a subject of intense investigation to identify its endogenous ligands and understand its physiological roles. A significant challenge in GPR35 research has been the lack of high-potency agonists that are effective across different species, particularly between human and rodent models, which has limited the translation of in vitro findings to in vivo studies. medchemexpress.comresearchgate.net

In this context, the identification of Bufrolin (B127780) disodium (B8443419) as a high-potency agonist for both human and rat GPR35 marked a notable advancement. medchemexpress.com Research has demonstrated that Bufrolin disodium, along with a related compound, lodoxamide (B1675017), exhibits equivalent and high potency at both human and rat GPR35 orthologs. medchemexpress.comresearchgate.net This is in stark contrast to many other GPR35 ligands, which often show significant species-dependent variations in potency. medchemexpress.com The discovery of this compound's potent agonism was spurred by the earlier finding that established antiallergic compounds, such as cromolyn (B99618) disodium and nedocromil (B1678009) sodium, were modest agonists of GPR35. medchemexpress.comtudublin.ie This led researchers to explore other mast cell stabilizers, like Bufrolin, for potential GPR35 activity. medchemexpress.com

The activity of this compound at GPR35 has been characterized in various functional assays, such as those measuring the recruitment of β-arrestin-2 to the receptor upon activation. frontiersin.org These studies have consistently shown this compound to be one of the most potent GPR35 agonists identified to date. nih.gov

Table 1: Comparative Agonist Potency at Human GPR35

| Compound | Type | Reported EC50 (Human GPR35) | Key Finding |

|---|---|---|---|

| This compound | Mast Cell Stabilizer / GPR35 Agonist | High Potency (nanomolar range) | High and equipotent agonist at human and rat GPR35. medchemexpress.comresearchgate.net |

| Lodoxamide | Mast Cell Stabilizer / GPR35 Agonist | High Potency (nanomolar range) | Similar to Bufrolin, a high and equipotent agonist at human and rat GPR35. medchemexpress.comresearchgate.net |

| Cromolyn disodium | Mast Cell Stabilizer / GPR35 Agonist | 2.98 ± 1.27 µM | Modest potency agonist, led to investigation of other mast cell stabilizers. tudublin.ie |

| Nedocromil sodium | Mast Cell Stabilizer / GPR35 Agonist | 0.97 ± 0.09 µM | Approximately 3-fold more potent than cromolyn disodium. tudublin.ie |

| Zaprinast (B1683544) | PDE5 Inhibitor / GPR35 Agonist | Micromolar range | Standard surrogate agonist for GPR35, but with marked species variation. medchemexpress.comnih.gov |

Historical Perspective within Mast Cell Stabilizer Research

The development of mast cell stabilizers represents a significant chapter in the management of allergic diseases. The story begins with the natural compound khellin, isolated from the plant Ammi visnaga, which was found to have bronchodilating properties. nih.gov This led to the synthesis of cromolyn sodium (disodium cromoglycate) in 1965, the first clinically effective mast cell stabilizer that prevents the release of inflammatory mediators like histamine (B1213489) from mast cells. tudublin.ienih.gov

Bufrolin, also known by its developmental name ICI 74,917, emerged from this era of research as a potent inhibitor of immediate hypersensitivity reactions. nih.govportlandpress.com Early studies in the 1970s demonstrated that Bufrolin was a powerful inhibitor of histamine release from mast cells. portlandpress.comportlandpress.com In fact, research on guinea-pig lung tissue showed that Bufrolin was active at one-hundredth the dose of disodium cromoglycate in vitro, highlighting its significantly greater potency as a mast cell stabilizer. portlandpress.com

Further research in rat peritoneal mast cells investigated the phenomenon of tachyphylaxis, where the pre-incubation of cells with Bufrolin or cromolyn sodium would abolish their ability to inhibit histamine release upon subsequent antigen challenge. nih.gov These early investigations into its antiallergic properties solidified Bufrolin's identity as a mast cell stabilizer, long before its more recent characterization as a GPR35 agonist. nih.govportlandpress.com The historical context of Bufrolin's development for its antiallergic activity provided the crucial clue that ultimately led to the discovery of its potent effects on GPR35. medchemexpress.com

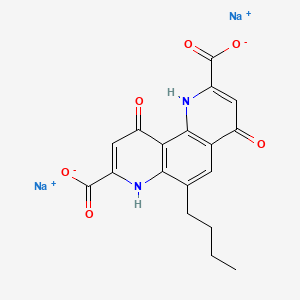

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

54545-84-5 |

|---|---|

Molecular Formula |

C18H14N2Na2O6 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

disodium;6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |

InChI |

InChI=1S/C18H16N2O6.2Na/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14;;/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26);;/q;2*+1/p-2 |

InChI Key |

KMURAXKESYZSRJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)[O-])NC(=CC2=O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Research

Established Synthetic Routes to the Phenanthroline Core

The synthesis of the 1,7-phenanthroline (B34526) scaffold, which forms the core of bufrolin (B127780), can be achieved through various established organic chemistry reactions. Phenanthroline derivatives are valued for their roles as ligands in coordination chemistry and as functional materials in applications like organic light-emitting diodes (OLEDs). oup.comchim.it Traditional methods, such as the Skraup reaction, involve the double cyclization of ortho-phenylenediamines with glycerol (B35011) and an oxidizing agent. chim.it More contemporary methods focus on building the heterocyclic system through controlled ring-forming reactions.

Ring Annulation Methodologies (e.g., Robinson Annulation)

Ring annulation, the process of building a new ring onto an existing one, is a fundamental strategy in the synthesis of polycyclic systems. The Robinson annulation, a well-known tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, is a powerful tool for creating six-membered rings, typically substituted 2-cyclohexenones. libretexts.org

The process generally involves the reaction of an α,β-unsaturated ketone acceptor with a nucleophilic donor, such as a β-diketone or an enolate. libretexts.org This sequence first forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular base-catalyzed cyclization and dehydration to yield the cyclic product. libretexts.org While widely applied in the synthesis of steroids and other natural products, its specific application to form the dihydropyridinone rings of the bufrolin core would require a bespoke strategy, likely involving a nitrogen-containing precursor to form the heterocyclic phenanthroline system. libretexts.orgacs.org For instance, a novel intramolecular aldol cyclization has been used to create 2,8-phenanthroline heterocycles from substituted N-benzylpiperidine-4-one, demonstrating the utility of aldol-type reactions in synthesizing complex nitrogenous frameworks. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, offer a convergent and often stereocontrolled route to complex rings. The Diels-Alder reaction, a [4+2] cycloaddition, and related hetero-Diels-Alder reactions are particularly effective for constructing six-membered heterocyclic systems.

Research has demonstrated the synthesis of 1,7-phenanthroline derivatives through a multicomponent reaction based on the aza-Diels-Alder reaction, which uses an imine as the dienophile. oup.com Similarly, a three-component domino reaction of heterocyclic amines, aldehydes, and a terminal alkyne, catalyzed by a Lewis acid, can produce 4,7-phenanthroline (B189438) derivatives in good yields under mild conditions. researchgate.net Other studies have utilized [2+4] Diels-Alder cycloadditions between cyclopentadienone synthons already containing a fused phenanthroline moiety and various acetylenes to build complex polycyclic aromatic hydrocarbons. researchgate.net The regioselectivity and stereoselectivity of these reactions are crucial, and the use of catalysts, such as copper-phenanthroline complexes, can control the outcome of related 1,3-dipolar cycloadditions to build fused pyrrolidine (B122466) rings onto phenanthroline structures. beilstein-journals.org

Conversion Processes to the Disodium (B8443419) Salt

Bufrolin is a dicarboxylic acid, and its disodium salt is the form commonly used in research. medkoo.comnih.gov The conversion of the free acid form of bufrolin (C₁₈H₁₆N₂O₆) to bufrolin disodium (C₁₈H₁₄N₂Na₂O₆) is a standard acid-base neutralization reaction. medkoo.comnih.govmedchemexpress.com

This process typically involves treating the dicarboxylic acid with a stoichiometric amount of a sodium base, most commonly sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), in an appropriate solvent system. For example, a patented process for preparing another pharmaceutical disodium salt, Balsalazide disodium, involves treating the acid form with an aqueous NaOH solution, followed by crystallization. google.com Similarly, the sodium salt of carboxymethyl cellulose (B213188) is prepared by reacting cellulose with a chloroacetic acid derivative in the presence of sodium hydroxide. researchgate.net The general reaction for bufrolin would be:

C₁₈H₁₆N₂O₆ (Bufrolin free acid) + 2 NaOH → C₁₈H₁₄N₂Na₂O₆ (this compound) + 2 H₂O

The resulting salt is then typically isolated by precipitation, crystallization, or lyophilization to yield the final solid product.

Strategies for Functional Group Derivatization in Research

Derivatization is the chemical modification of a compound to produce a new compound with properties suitable for a specific application, such as enhancing detectability, improving chromatographic separation, or exploring structure-activity relationships. researchgate.net For a molecule like bufrolin, with carboxylic acid, amine, and ketone functionalities, several derivatization strategies are available. medkoo.com

Common derivatization reactions for analytical purposes, particularly for gas chromatography (GC), include: chromtech.com

Silylation: This is the most widely used method, where an active hydrogen (e.g., in -COOH, -OH, -NH) is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common. actascientific.com These derivatives are generally more volatile, less polar, and more thermally stable than the parent compound. obrnutafaza.hr

Acylation: This technique targets highly polar functional groups like amines and hydroxyls. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) react to form stable amide and ester derivatives. mdpi.com

Alkylation: This method forms esters, ethers, or amides by reacting compounds with acidic hydrogens. It is often used to derivatize carboxylic acids and phenols. obrnutafaza.hr

In synthetic research, derivatization of the phenanthroline core is used to create novel ligands and materials. maynoothuniversity.ie Strategies include Schiff base condensation reactions at ketone sites and the introduction of various substituents, such as lipophilic chains or azide (B81097) groups, to modulate the molecule's chemical properties or to allow for further coupling reactions. whiterose.ac.ukrsc.org

Investigation of Stereochemical Control in Synthesis

The synthesis of complex molecules often requires precise control over stereochemistry, as different stereoisomers can have distinct biological activities and physical properties. nih.gov Asymmetric induction—the preferential formation of one stereoisomer over another—is achieved by using chiral elements in the reaction. wikipedia.org

Key strategies for investigating and controlling stereochemistry include:

Substrate Control: An existing chiral center in the starting material can direct the formation of a new stereocenter. wikipedia.org Models like the Felkin-Anh model help predict the diastereoselectivity of nucleophilic additions to chiral aldehydes. wikipedia.org In cyclic systems, the conformation of the ring can heavily influence the direction of attack by a reagent. nih.gov

Reagent Control: A chiral reagent can be used to create a specific stereoisomer from an achiral substrate. wikipedia.org The use of chiral allylmetals in additions to achiral aldehydes is a classic example.

Catalyst Control: A chiral catalyst can create a chiral environment around the reactants, favoring the transition state that leads to one stereoisomer. This is a highly efficient approach in modern asymmetric synthesis.

Reaction Condition Control: In some cases, stereoselectivity can be controlled by modifying reaction conditions such as solvent and temperature. For example, the synthesis of (E)- or (Z)-nitro alkenes from the same starting materials can be directed by changing the solvent and temperature. organic-chemistry.org

For a molecule with potential stereocenters, a synthetic strategy would involve a careful selection of these methods to ensure the desired stereochemical outcome. Furthermore, modern "stereochemical editing" techniques offer the possibility of inverting a stereocenter after it has been formed, providing additional flexibility in a synthetic plan. nih.gov

Molecular and Cellular Mechanism of Action Research

G Protein-Coupled Receptor 35 (GPR35) Agonism

Bufrolin (B127780) disodium (B8443419) exerts its effects by acting as a high-potency agonist at the GPR35 receptor. Its activity has been characterized across different species, revealing important insights into the receptor's pharmacology.

The binding of an agonist like bufrolin disodium to a G protein-coupled receptor (GPCR) is a dynamic process that induces significant conformational changes within the receptor's transmembrane helix bundle and intracellular domains. gla.ac.uk This structural rearrangement is the crucial first step in activating the receptor, enabling it to interact with and activate intracellular signaling partners. gla.ac.uk

Upon activation by agonists, GPR35 has been shown to directly engage with β-arrestins, which are key proteins in the desensitization and internalization of the receptor. The agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which then facilitates the recruitment of β-arrestin from the cytoplasm to the cell membrane. This interaction sterically hinders further G protein activation and can initiate the process of clathrin-mediated receptor internalization. Bufrolin has been demonstrated to promote the interaction between GPR35 and β-arrestin-2.

A significant challenge in GPR35 research has been the marked pharmacological differences observed between species orthologs. However, this compound has been identified as a notable exception, exhibiting high and equipotent agonism at both human and rat GPR35. unifi.it This makes it a valuable tool for translating in vitro findings from human receptor studies to in vivo studies in rat models.

Studies utilizing β-arrestin-2 recruitment assays have quantified the potency of bufrolin at these orthologs, demonstrating its high affinity for both. This equipotency is in contrast to many other GPR35 ligands that show substantial species selectivity.

| Compound | Human GPR35a (EC50, nM) | Rat GPR35 (EC50, nM) | Assay Method |

|---|---|---|---|

| Bufrolin | 12.5 | 10 | BRET-based β-arrestin-2 recruitment |

The activation of GPR35 by this compound initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins and other signaling molecules.

Research has established that GPR35 predominantly couples to the Gαi/o and Gα12/13 families of G proteins. acs.org Upon agonist binding and receptor activation, a conformational change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer. ulisboa.pt Both the activated Gα subunit and the Gβγ dimer can then independently interact with and modulate the activity of various downstream effector proteins. ulisboa.pt The activation of Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. acs.org The Gα12/13 pathway is primarily linked to the regulation of the actin cytoskeleton. acs.org

The signaling pathways initiated by GPR35 activation can influence several downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.

The Gαi/o pathway, through its inhibition of cAMP production, can lead to a dampening of the MAPK/ERK pathway. acs.org Conversely, GPR35 activation can also lead to the activation of ERK through other mechanisms, potentially involving β-arrestin scaffolding or Gαq-mediated signaling through phospholipase Cβ (PLCβ) and calcium mobilization. acs.org

The Gβγ dimer, following its dissociation from the Gα subunit, can activate PLCβ, which in turn generates phosphoinositides that can activate the PI3K/AKT pathway. acs.org This pathway is crucial in regulating a host of cellular processes. While GPR35 is known to influence these pathways, the precise, direct mechanisms following activation by bufrolin are a subject of ongoing research.

A primary consequence of GPR35 coupling to the Gα12/13 family of G proteins is the activation of the RhoA/Rho kinase (ROCK) signaling axis. acs.org This pathway is a key regulator of the actin cytoskeleton, and its activation leads to cellular shape changes and altered cell migration. acs.org Agonist-induced activation of GPR35 has been shown to cause a transient activation of RhoA and a subsequent transient decrease in the amount of filamentous actin. This Rho-mediated cytoskeletal reorganization is a critical component of the cellular response to GPR35 stimulation.

Allosteric Modulation and Cationic Regulation of GPR35 Activity (e.g., Mg²⁺, Ca²⁺, Mn²⁺)

Research into the G protein-coupled receptor 35 (GPR35) has revealed a layer of complexity in its activation and signaling, involving regulation by divalent cations. While direct allosteric modulation by this compound has not been extensively detailed, studies have demonstrated that certain divalent cations, including magnesium (Mg²⁺), calcium (Ca²⁺), and manganese (Mn²⁺), can act as positive allosteric modulators of GPR35. nih.gov

These cations have been shown to enhance the Gα₁₃ protein-coupling efficacy of the apo-GPR35 receptor in a concentration-dependent manner. nih.gov This suggests that the local ionic environment can significantly influence the basal activity and agonist-induced signaling of the receptor. The positive allosteric effect of these cations is not limited to the unoccupied receptor; it has also been observed for the GPR35 agonist zaprinast (B1683544). nih.gov The presence of 10 mM Ca²⁺ or 10 mM Mg²⁺ has been found to markedly promote the binding of a radiolabeled GPR35 agonist, further supporting the role of these cations in modulating receptor function. nih.gov

Cryo-electron microscopy studies of a GPR35-G₁₃ complex have identified a distinct binding site for a divalent cation on the extracellular surface of the receptor. nih.gov This structural finding provides a molecular basis for the observed allosteric agonism and regulation by these cations. It is important to note that this regulatory effect appears to be specific to certain divalent cations, as GPR35 activity does not seem to be affected by the monovalent cations sodium (Na⁺) or potassium (K⁺). nih.gov

| Cation | Effect on GPR35 | Observed Concentration for Effect |

| Mg²⁺ | Positive allosteric modulator, enhances Gα₁₃ coupling | Concentration-dependent |

| Ca²⁺ | Positive allosteric modulator, enhances Gα₁₃ coupling | Concentration-dependent, marked effect at 10 mM |

| Mn²⁺ | Positive allosteric modulator, enhances Gα₁₃ coupling | Concentration-dependent |

Receptor Internalization Dynamics

Upon agonist binding, G protein-coupled receptors (GPCRs) typically undergo a process of desensitization and internalization, which plays a crucial role in regulating the duration and intensity of signaling. This compound, as a potent agonist of GPR35, has been demonstrated to induce the internalization of the receptor. nih.gov

Studies utilizing high-content analysis have shown that treatment with bufrolin promotes the translocation of GPR35 from the cell surface into intracellular compartments. nih.gov This process is often quantified by measuring the number of endocytic recycling compartments (ERCs) per cell. The potency of bufrolin in inducing receptor internalization is comparable to its potency in activating downstream signaling pathways, such as β-arrestin-2 recruitment. nih.gov

The internalization of GPR35 in response to agonist stimulation is a key cellular event that is often mediated by β-arrestins. Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of the receptor. This interaction not only uncouples the receptor from G proteins, leading to desensitization, but also targets the receptor for internalization via clathrin-coated pits. Assays monitoring the interaction between GPR35 and β-arrestin-2 have confirmed that bufrolin is a high-potency agonist that effectively promotes this interaction. nih.gov

Investigation of Molecular Interactions at the GPR35 Binding Site

The binding and activation of GPR35 by agonists like this compound are dependent on specific molecular interactions with key amino acid residues within the receptor's binding pocket. Computational modeling and ligand docking studies have been instrumental in predicting the critical residues involved in these interactions. nih.gov

A notable feature of the GPR35 binding pocket is the presence of several arginine residues. These positively charged residues are predicted to play a crucial role in accommodating and interacting with acidic ligands such as bufrolin, which is a symmetric di-acid. nih.gov While a conserved arginine at position 3.36 is important for many GPR35 ligands, computational models have suggested the involvement of other arginine residues in the binding of bufrolin. nih.gov These predictions have been subsequently validated through experimental mutagenesis studies. nih.gov

The electrostatic complementarity between the positively charged binding pocket of GPR35 and its acidic ligands is thought to be a key determinant of ligand recognition and activation. nih.gov This may also explain the promiscuity of GPR35 in binding to a diverse range of acidic metabolites. nih.gov

To experimentally validate the predictions from computational models, site-directed mutagenesis studies have been performed. These studies involve altering specific amino acid residues within the GPR35 sequence and then assessing the impact of these mutations on the potency and efficacy of agonists like bufrolin.

Given the differences in ligand selectivity between human and rodent GPR35 orthologs, mutagenesis studies have often focused on swapping non-conserved arginine residues between the two species. nih.gov These experiments have confirmed the importance of specific arginine residues, other than the conserved Arg3.36, for the high-potency action of bufrolin. nih.gov

For example, the mutation of certain arginine residues in human GPR35 has been shown to selectively decrease the potency of bufrolin, confirming their direct or indirect role in the binding or conformational changes required for receptor activation. nih.gov Conversely, introducing arginine residues into the rat GPR35 at positions corresponding to the human sequence can alter its pharmacology. For instance, the reverse alteration of Ser7.32 to Arginine in rat GPR35 resulted in a small increase in potency for the related compound lodoxamide (B1675017) without a substantial effect on bufrolin. nih.gov

| Mutation | Effect on Bufrolin Potency |

| Mutation of specific non-conserved Arginine residues in human GPR35 | Selective loss of potency |

| Ser253Arg (S7.32R) in rat GPR35 | No substantial effect |

Single nucleotide polymorphisms (SNPs) are common genetic variations that can influence an individual's susceptibility to diseases and response to drugs. Several SNPs have been identified within the GPR35 gene, some of which are associated with inflammatory diseases. nih.govacs.org

Computational models have predicted that certain low-frequency human GPR35 SNPs might alter the potency of ligands like bufrolin. nih.gov This prediction was experimentally confirmed, demonstrating that natural genetic variations can indeed impact the pharmacological response to GPR35 agonists. nih.gov

One of the most studied SNPs in GPR35 is rs3749171, which results in a threonine to methionine substitution at position 108 in transmembrane domain III (T108M). nih.govacs.orgnih.gov While this variant has been linked to inflammatory bowel disease, studies have shown that it does not profoundly affect the agonist potencies for GPR35. nih.gov However, another variant, V76M (rs13387859), has been reported to have altered ligand potency. nih.gov The specific impact of the V76M variant on bufrolin potency requires further investigation.

| SNP | Amino Acid Change | Effect on Bufrolin Potency | Reference |

| rs3749171 | Threonine to Methionine (T108M) | Not significantly affected | nih.govnih.gov |

| Low-frequency human SNP | Not specified | Reduced potency (predicted and confirmed) | nih.gov |

Cellular Effects and Functional Modulation

The activation of GPR35 by this compound triggers a cascade of intracellular signaling events that lead to various cellular effects. As GPR35 is highly expressed in immune cells, much of the research on its functional modulation has focused on its role in inflammation. nih.gov

Bufrolin, as a potent GPR35 agonist, has been identified as a mast cell stabilizer. researchgate.net Mast cell degranulation is a key event in allergic and inflammatory responses, releasing a host of pro-inflammatory mediators. GPR35 agonists, including bufrolin, have been shown to suppress IgE-mediated degranulation in mature mast cells. researchgate.netnih.gov This effect is GPR35-dependent, as the anti-allergic effects of GPR35 agonists are abrogated in GPR35 knockout mice. nih.gov

The downstream signaling pathways of GPR35 are complex and can be context-dependent. Upon activation by agonists, GPR35 can couple to Gα₁₃, leading to the activation of RhoA. nih.gov Additionally, GPR35 activation leads to the recruitment of β-arrestin-2, which can initiate G protein-independent signaling cascades. nih.govnih.gov These pathways can include the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways, which are central regulators of inflammation. nih.gov

In some contexts, GPR35 activation can have anti-inflammatory effects by suppressing the production of inflammatory mediators. nih.gov For instance, in human invariant Natural Killer T (iNKT) cells, which express high levels of GPR35, specific GPR35 agonists have been shown to significantly decrease the release of Interleukin-4 (IL-4), a key cytokine in allergic inflammation. nih.gov

| Cell Type | Cellular Effect of this compound | Downstream Signaling Involved |

| Mast Cells | Suppression of IgE-mediated degranulation | GPR35-dependent signaling |

| Immune Cells (general) | Modulation of inflammatory responses | Gα₁₃, RhoA, β-arrestin-2, MAPK, NF-κB |

| Human iNKT Cells | Decreased Interleukin-4 (IL-4) release | GPR35-dependent signaling |

Mast Cell Degranulation Inhibition Mechanisms

This compound is recognized for its role as a mast cell stabilizer, exerting its inhibitory effects on degranulation primarily through the activation of GPR35. acs.org GPR35 is expressed in mature mast cells, and its activation is a key mechanism for the therapeutic action of mast cell stabilizing drugs. nih.gov

The binding of this compound to GPR35 on mast cells is thought to initiate intracellular signaling pathways that interfere with the degranulation process triggered by IgE-mediated antigen stimulation. nih.govresearchgate.net While the precise downstream cascade initiated by bufrolin is still under detailed investigation, studies on other GPR35 agonists provide insights into the potential mechanisms. For instance, the activation of GPR35 by the agonist zaprinast has been shown to induce a transient activation of RhoA, a small GTPase involved in regulating the actin cytoskeleton, and a temporary decrease in the amount of filamentous actin. nih.govresearchgate.net These cytoskeletal rearrangements are critical for the movement and release of granular contents, and their modulation by GPR35 activation could be a key factor in preventing degranulation.

The potency of bufrolin as a GPR35 agonist has been quantified in various experimental systems. The table below summarizes the half-maximal effective concentration (pEC50) of bufrolin at human GPR35a in different assay formats.

| Assay Format | pEC50 of Bufrolin at human GPR35a |

| β-arrestin-2 interaction | 7.3 ± 0.1 |

| Receptor internalization | 7.2 ± 0.1 |

| Dynamic Mass Redistribution (DMR) | 7.4 ± 0.1 |

This table presents the potency of bufrolin in activating human GPR35a across different functional assays, demonstrating its consistent high affinity.

Regulation of Lipid Accumulation in Hepatocytes

Recent research has uncovered a significant role for GPR35 activation in the regulation of lipid metabolism, particularly in hepatocytes. Studies have demonstrated that activation of GPR35 can suppress lipid accumulation in these liver cells. acs.orgnih.govresearchgate.net

A key study has shown that bufrolin, as a GPR35 agonist, can suppress lipid accumulation in hepatocytes from wild-type mice that is induced by liver X-receptor (LXR) activation. acs.org LXRs are nuclear receptors that play a crucial role in the transcriptional control of lipid metabolism. The ability of bufrolin to counteract LXR-mediated lipid buildup highlights a novel therapeutic potential for GPR35 agonists in the context of fatty liver diseases. acs.orgacs.org

The mechanism by which GPR35 activation inhibits lipid accumulation is an area of active investigation. It has been proposed that GPR35 signaling may interfere with the pathways that govern fatty acid synthesis and uptake in hepatocytes. scienceopen.com Research on the GPR35 agonist lodoxamide has shown that it can decrease the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that promotes lipid synthesis. acs.org This suggests a potential mechanism by which bufrolin may exert its effects on lipid metabolism in the liver. Furthermore, GPR35 activation has been shown to promote lipid metabolism in other tissues, such as skeletal muscle and adipose tissue, further underscoring its role in systemic metabolic regulation. scienceopen.com

Modulation of Immunological Cell Responses

The expression of GPR35 is not limited to mast cells; it is also found on a variety of other immune cells, suggesting a broader role for its agonists, like this compound, in modulating immune responses. nih.govresearchgate.net The activation of GPR35 can have both pro-inflammatory and anti-inflammatory effects, depending on the cellular context and the specific signaling pathways engaged. nih.govfrontiersin.org

GPR35 is expressed in immune cells such as neutrophils, macrophages, and dendritic cells. nih.govfrontiersin.org Its activation has been linked to the modulation of cytokine production and chemotaxis, which are fundamental processes in the inflammatory response. nih.gov For instance, GPR35 activation can influence the production of pro-inflammatory cytokines, thereby orchestrating the recruitment and activation of other immune cells to sites of inflammation. frontiersin.org

Biochemical Pathway Perturbations (e.g., JAK/STAT)

The activation of GPR35 by agonists such as this compound can lead to the perturbation of several key biochemical pathways within the cell. The downstream signaling of GPR35 is complex and can involve multiple G protein-dependent and independent pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades. nih.gov

Notably, there is evidence linking G protein-coupled receptor (GPCR) signaling to the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immune regulation, cell proliferation, and differentiation. apexbt.com

Research has indicated that the protective effects of some GPR35 agonists in models of colitis are associated with the inhibition of the JAK-STAT3 pathway. nih.govresearchgate.net This suggests that GPR35 activation may have a modulatory effect on JAK/STAT signaling. The activation of GPCRs can lead to the activation of Rho family GTPases, which in turn are necessary for the tyrosine phosphorylation of Jaks and subsequent STAT-dependent transcription. nih.gov This provides a potential mechanistic link between GPR35 activation by bufrolin and the modulation of the JAK/STAT pathway, although further direct research on bufrolin's specific effects on this pathway is warranted.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Interaction Modeling

Modeling the interaction between bufrolin (B127780) disodium (B8443419) and its receptor, GPR35, is crucial for understanding its agonist activity. GPR35 is known to have a binding pocket characterized by several positively charged residues, making it well-suited to interact with acidic ligands like bufrolin. researchgate.netuc.pt

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For bufrolin disodium, docking simulations have been instrumental in elucidating its binding mode within the GPR35 receptor. These simulations have shown that bufrolin, a symmetric di-acid, likely interacts with key arginine residues within the receptor's binding pocket. uab.cat This interaction is a critical determinant of its agonist activity.

Computational modeling and ligand docking studies have predicted the specific contributions of different arginine residues in human GPR35 to the binding of bufrolin. uab.cat These predictions have been corroborated by experimental data, which showed a selective loss of potency of bufrolin at GPR35 mutants with alterations in these specific arginine residues. uab.cat Furthermore, these computational models successfully predicted that bufrolin would exhibit reduced potency at a low-frequency human GPR35 single nucleotide polymorphism, a finding that was later confirmed experimentally. uab.cat

The binding of bufrolin to GPR35 is thought to occur in the transmembrane helix (TMH) regions 3-4-5-6 of the receptor. researchgate.net The key interactions stabilizing the bufrolin-GPR35 complex are believed to be the electrostatic interactions between the negatively charged carboxylic acid groups of bufrolin and the positively charged arginine residues in the binding pocket.

Table 1: Key GPR35 Residues Implicated in Bufrolin Interaction

| Residue Type | Location in GPR35 | Role in Binding |

|---|

This table is generated based on findings from computational docking and mutagenesis studies of GPR35 agonists.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms and molecules over time. uab.cat While specific, detailed MD simulation studies exclusively focused on this compound are not extensively reported in the available literature, this technique is highly relevant for understanding its conformational flexibility and the dynamics of its interaction with GPR35.

MD simulations can be used to analyze the stability of the docked pose of bufrolin within the GPR35 binding pocket. gla.ac.uk Such simulations would allow for the observation of conformational changes in both the ligand and the receptor upon binding, providing insights into the induced-fit mechanism. Furthermore, MD simulations can be employed to study the diffusion of bufrolin from the extracellular space to the binding pocket, a critical step in its mechanism of action.

In broader contexts of GPCR research, MD simulations have been crucial for understanding the allosteric effects and the structural basis of G-protein selection. gla.ac.uk For GPR35, MD simulations could help elucidate how the binding of bufrolin leads to the conformational changes in the receptor that trigger downstream signaling pathways. researchgate.net

Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be applied to predict the binding affinities of bufrolin analogs. These predictions can help prioritize the synthesis of new compounds with potentially improved potency, thereby accelerating the drug discovery process. The stability of a ligand-protein complex can be characterized by the sum of the intra-aggregate structural energy and the solvation free energy. cbi-society.org

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational approaches are pivotal in understanding the structure-activity relationship (SAR) of GPR35 agonists. For compounds like bufrolin, these studies help to identify the key chemical features responsible for their biological activity.

A significant finding from SAR studies, supported by docking simulations, is the identification of a crucial design principle for potent GPR35 agonists. acs.orgnih.gov This principle states that compounds carrying two acidic groups with a specific spatial separation, attached to a rigid aromatic scaffold, are likely to exhibit strong agonistic activity at human GPR35. acs.orgnih.gov Bufrolin's structure, which features a 1,7-phenanthroline (B34526) scaffold with two carboxylic acid groups, perfectly aligns with this principle. uevora.pt The rigidity of the scaffold is important for correctly positioning the acidic groups to interact with the key residues in the GPR35 binding pocket.

Computational SAR studies can also involve the generation of quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the chemical structures of a series of compounds with their biological activities. For GPR35 agonists, a QSAR model could be developed to predict the potency of new bufrolin analogs based on their physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters.

De Novo Ligand Design Principles for GPR35 Agonists

De novo ligand design involves the computational creation of novel molecular structures with a high affinity for a specific biological target. The insights gained from the computational studies of bufrolin and other GPR35 agonists provide a solid foundation for the de novo design of new GPR35 modulators.

The key design principle of having two acidic groups on a rigid scaffold serves as a primary guideline for designing new GPR35 agonists. acs.orgnih.gov Computational tools can be used to explore different rigid scaffolds and various acidic functional groups to optimize the binding interactions with the GPR35 receptor. The goal is to design novel compounds that not only have high potency but also exhibit desirable pharmacokinetic properties. Recent research has led to the design of miniprotein agonists and antagonists for GPCRs, showcasing the potential of computational de novo design. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on density functional theory (DFT) and ab initio methods, can provide a highly detailed understanding of the electronic properties of molecules. cbi-society.org While specific quantum chemical studies on this compound are not widely documented, these methods can be applied to investigate several aspects of its chemistry.

For instance, quantum chemical calculations can be used to accurately determine the charge distribution within the bufrolin molecule. This information is critical for understanding the electrostatic interactions that dominate its binding to the positively charged pocket of GPR35. These calculations can also be used to study the geometry and conformational preferences of bufrolin in its unbound state.

In more advanced applications, quantum mechanics/molecular mechanics (QM/MM) methods can be employed. In a QM/MM simulation of the bufrolin-GPR35 complex, the ligand and the key interacting residues in the binding pocket would be treated with a high-level quantum mechanical method, while the rest of the protein would be treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for a highly accurate description of the electronic events that occur during ligand binding and receptor activation. The Fragment Molecular Orbital (FMO) method is another quantum chemical approach that has been used to analyze interaction mechanisms in ligand-protein complexes. cbi-society.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lodoxamide (B1675017) |

| Cromolyn (B99618) disodium |

| Zaprinast (B1683544) |

| Pamoic acid |

| CID-2745687 |

| Pyrroloquinoline quinone (PQQ) |

| 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one |

| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid |

| [3H]PSB-13253 |

| 2-amino-4,6-dinitrophenol |

| Tolcapone |

| Nitecapone |

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. Electronic structure analysis, typically performed using quantum chemistry methods like Density Functional Theory (DFT), calculates the distribution of electrons within the molecule and the energies of its molecular orbitals. mdpi.comrsc.org Such analyses can predict molecular properties, including reactivity, stability, and spectroscopic characteristics. evonik.comresearchgate.net

For this compound, an analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. researchgate.net A detailed analysis would involve mapping the electron density surface to identify electrophilic and nucleophilic sites, which is crucial for understanding how it interacts with its biological receptor. mdpi.com While specific DFT studies on bufrolin are not prevalent in the reviewed literature, the methods are routinely applied to understand the structure and properties of complex organic molecules. rsc.orgresearchgate.net

Interaction Energy Analysis in Ligand-Receptor Complexes

Understanding how a ligand binds to its receptor is fundamental to drug design. genextgenomics.com Bufrolin is a high-potency agonist for the G protein-coupled receptor GPR35. nih.govnih.gov Computational modeling and ligand docking are used to predict the binding pose and analyze the interactions between bufrolin and the GPR35 active site. nih.govnih.gov The total binding energy is a sum of various intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonds. mdpi.comarxiv.org

Computational studies on the bufrolin-GPR35 complex have suggested the importance of specific amino acid residues in binding. nih.gov Since bufrolin is a symmetric di-acid, its binding mode was investigated through mutagenesis studies that swapped non-conserved arginine residues between human and rat GPR35 orthologs. nih.govnih.gov These experiments, combined with computational docking, predicted that different arginine residues contribute to the binding of bufrolin and the related compound lodoxamide. nih.gov This highlights the critical role of electrostatic interactions between the negatively charged carboxylate groups of bufrolin and positively charged arginine residues in the receptor's binding pocket.

Table 1: Key Interaction Components in a Hypothetical Bufrolin-GPR35 Complex

| Interaction Type | Description | Key Residues (Hypothesized) |

| Electrostatic (Ionic) | Strong attraction between the negatively charged carboxylate groups of bufrolin and positively charged amino acid residues. | Arginine (Arg) residues within the binding pocket. nih.govnih.gov |

| Hydrogen Bonding | Interactions involving hydrogen atoms on the receptor and electronegative atoms (oxygen) on bufrolin. | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln). |

| van der Waals | Non-specific attractive or repulsive forces between the atoms of the ligand and the receptor. mdpi.com | Hydrophobic and aromatic residues (e.g., Leucine, Phenylalanine). |

| π-Interactions | Interactions involving the aromatic rings of bufrolin and aromatic residues in the receptor (e.g., π-π stacking). | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp). |

This table is illustrative, based on general principles of ligand-receptor interactions and specific findings for GPR35 agonists. nih.govmdpi.com

Fragment Molecular Orbital Method Applications

For large biological systems like a ligand-receptor complex, traditional quantum mechanics calculations can be computationally prohibitive. nih.gov The Fragment Molecular Orbital (FMO) method offers a solution by dividing a large molecular system into smaller, manageable fragments (e.g., individual amino acid residues and the ligand). chemrxiv.orgwikipedia.orgresearchgate.net Ab initio calculations are then performed on these fragments and their pairs to approximate the properties of the entire system. chemrxiv.orgwikipedia.org

A key advantage of the FMO method is its ability to provide a detailed breakdown of the interaction energies between the ligand and each residue in the binding site. nih.gov This analysis, known as pair interaction energy decomposition analysis (PIEDA), separates the total interaction energy into chemically intuitive terms: electrostatic, exchange-repulsion, charge-transfer, and dispersion. nih.govrsc.org

Cheminformatics and Machine Learning Applications

Cheminformatics applies computational methods to analyze and model chemical and biological data, accelerating the drug discovery process. nih.govresearchgate.net This includes screening vast compound libraries to find new hits and developing models that can predict the biological activity of novel molecules. nih.gov

In Silico Screening Methodologies

In silico (computational) screening is a cost-effective strategy to identify promising drug candidates from large chemical databases. tiogaresearch.commdpi.comresearchgate.net The discovery of bufrolin as a potent GPR35 agonist was prompted by the known, albeit modest, activity of structurally related antiallergic drugs like cromolyn disodium. nih.govnih.gov This suggests that a ligand-based virtual screening approach could have been instrumental.

In such an approach, a known active molecule (a template) is used to search for other compounds with similar features. This can be done through:

Similarity Searching: Searching a database for molecules with a high degree of structural similarity to a known agonist like cromolyn disodium.

Pharmacophore Modeling: Creating a 3D model that defines the essential spatial arrangement of chemical features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges). This pharmacophore model is then used as a 3D query to screen compound libraries for molecules that match the pattern.

These screening methods allow researchers to rapidly prioritize a smaller, more manageable number of compounds for experimental testing, significantly streamlining the discovery pipeline. tiogaresearch.comnih.gov

Predictive Model Development for Biological Activity

Predictive models, often built with machine learning algorithms, aim to establish a quantitative relationship between a compound's structure and its biological activity (QSAR). researchgate.netnih.gov These models learn from a "training set" of compounds with known activities to predict the activity of new, untested molecules. arxiv.org

To develop a predictive model for GPR35 agonists, a dataset would be compiled containing various compounds and their measured potencies (e.g., EC₅₀ values). nih.gov For each compound, numerical descriptors are calculated to represent its physicochemical properties and structural features (e.g., molecular weight, logP, number of aromatic rings, molecular fingerprints). Machine learning algorithms—such as multiple linear regression, support vector machines, or deep neural networks—are then trained on this data to create a model that can predict the EC₅₀ of a new molecule based solely on its calculated descriptors. researchgate.netchemrxiv.org Such models are powerful tools for prioritizing synthetic targets and designing novel compounds with enhanced potency. nih.govpatheon.com

Table 2: Example Dataset for a GPR35 Agonist Predictive Model

| Compound Name | Structure (SMILES) | Biological Activity (EC₅₀, nM) nih.gov | Key Descriptors (Example) |

| Bufrolin | C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)C(=O)O)C(=O)O | 22.7 | Mol. Weight: 386.4, LogP: 3.5, Aromatic Rings: 2 |

| Lodoxamide | C1=C(C=C(C(=C1)N(C(=O)C(=O)N)C)C(=O)O)C(=O)O | 5.4 | Mol. Weight: 391.2, LogP: 0.8, Aromatic Rings: 1 |

| Cromolyn disodium | C1=CC(=CC2=C1C(=O)C=C(O2)C(=O)O)OCC(O)COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O | 3700 | Mol. Weight: 468.3, LogP: -1.2, Aromatic Rings: 4 |

| Zaprinast | C1CN(CCN1C2=NC3=C(C=C(C=C3)S(=O)(=O)CC)N=C2O)C | 4100 | Mol. Weight: 350.4, LogP: 1.1, Aromatic Rings: 2 |

Note: SMILES strings are simplified representations. Descriptor values are illustrative examples.

Biochemical and Enzymatic Kinetic Research

Enzyme Reaction Mechanism Elucidation

Given the lack of studies on bufrolin (B127780) disodium's direct effects on enzymes, there is no information available to elucidate the mechanism of any such potential interactions.

Michaelis-Menten Kinetics Analysis

No studies were found that have applied Michaelis-Menten kinetics to describe the effect of bufrolin disodium (B8443419) on an enzyme-catalyzed reaction. As a result, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of bufrolin disodium have not been determined. medschoolcoach.comucla.edupressbooks.pub

Effect of this compound on Enzyme Stability and Activity Profiles

The effect of this compound on the stability of enzymes, including parameters like thermal or pH stability, has not been documented in the available scientific literature. Research on enzyme stability often involves examining how factors like temperature, pH, and the presence of various compounds affect an enzyme's structure and function over time. mdpi.comfrontiersin.orgresearchgate.net However, such studies involving this compound have not been published.

Allosteric and Cooperative Binding Studies

Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a critical area of biochemical research. libretexts.orgdrugdiscoverytrends.comwikipedia.org Cooperative binding, a related phenomenon, describes how the binding of a ligand to one site on a protein can influence the binding of subsequent ligands to other sites. plos.orgplos.orgnih.gov Despite the importance of these regulatory mechanisms, there are no specific studies that explore whether this compound engages in allosteric or cooperative binding with any enzyme.

Advanced Analytical Methodologies Research for Bufrolin Disodium

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and quantification of individual components within a mixture. mt.com For a compound like bufrolin (B127780) disodium (B8443419), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) could potentially be employed, likely requiring specific method development to achieve adequate separation and detection.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. Given the disodium salt nature of bufrolin, it is expected to be a polar, water-soluble molecule, making reversed-phase HPLC (RP-HPLC) a suitable approach. The development of an HPLC method would involve the careful selection of a column, mobile phase, and detector to achieve optimal separation from potential impurities and matrix components.

Method development would likely focus on a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of bufrolin and achieve good peak shape.

Validation of a developed HPLC method would encompass specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness, in line with international guidelines.

Table 1: Hypothetical HPLC Parameters for Bufrolin Disodium Analysis

| Parameter | Potential Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Phosphate buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at a specified wavelength |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches

Direct analysis of the polar and non-volatile this compound by GC is generally not feasible. Therefore, a derivatization step would be necessary to convert it into a more volatile and thermally stable derivative. This approach has been successfully applied to other biguanide (B1667054) compounds like buformin, where it was converted to a triazine derivative before GC analysis. nih.gov

A similar strategy could be explored for bufrolin. The derivatized analyte could then be separated on a suitable GC column and detected using a flame ionization detector (FID) or, for greater specificity and sensitivity, a mass spectrometer (MS). mdpi.com GC-MS would provide structural information, aiding in peak identification and the assessment of purity.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the identification and quantification of chemical compounds.

Ultraviolet (UV) Detection Strategies, including Pre-column Derivatization

For UV detection in HPLC, the analyte must possess a suitable chromophore that absorbs light in the UV-Vis spectrum. If bufrolin's intrinsic UV absorbance is weak, pre-column derivatization can be employed to attach a UV-absorbing tag to the molecule, thereby enhancing detection sensitivity. academicjournals.org This is a common strategy for compounds that lack a strong chromophore. researchgate.net

Several derivatization reagents are available, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with specific functional groups to yield highly absorbing derivatives. creative-proteomics.comjasco-global.com The choice of reagent would depend on the functional groups present in the bufrolin molecule and the desired detection wavelength.

Table 2: Potential Pre-column Derivatization Reagents for Enhanced UV Detection

| Derivatizing Agent | Reactive Functional Group | Potential Detection Wavelength |

| o-Phthalaldehyde (OPA) | Primary amines | ~340 nm |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | ~265 nm |

| Dansyl chloride | Primary and secondary amines, phenols | ~254 nm |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. nih.gov This would be the method of choice for the trace-level quantification of bufrolin in complex matrices.

Electrospray ionization (ESI) would likely be the preferred ionization technique for a polar molecule like bufrolin. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to bufrolin would be selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Potential Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M+H]+ or [M-Na+H]+ |

| Product Ion (Q3) | To be determined from fragmentation studies |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Electrochemical Detection Methods

Electrochemical detection (ECD) in conjunction with HPLC can be a highly sensitive and selective method for electroactive compounds. If this compound possesses functional groups that can be oxidized or reduced at a reasonable potential, ECD could offer a viable analytical approach. The applicability of ECD would require an investigation of the voltammetric behavior of bufrolin to determine its oxidation/reduction potential. This technique can be particularly advantageous for detecting trace amounts of analytes in complex biological samples.

Molecular Biology and Genetic Studies of Bufrolin Disodium Targets

GPR35 Receptor Expression Profiling (Tissue and Cellular Distribution)

GPR35 exhibits a distinct and functionally relevant expression pattern, with notable enrichment in the gastrointestinal tract and various immune cells. This distribution provides critical insights into the potential physiological roles of the receptor and the therapeutic applications of its agonists like Bufrolin (B127780) disodium (B8443419).

Gastrointestinal Tract: High levels of GPR35 mRNA and protein are consistently detected in the small intestine and colon. nih.govnih.gov Specifically, its expression is prominent in the crypts of Lieberkühn, which are crucial for the renewal of the intestinal epithelium. genecards.org Expression is also observed in the stomach, duodenum, and rectum. nih.gov Within the intestine, GPR35 is found on epithelial cells, as well as on immune cells such as macrophages and dendritic cells. nih.gov

Immune System: GPR35 is widely expressed across various immune cell populations, underscoring its role in immune regulation and inflammation. frontiersin.orgfrontiersin.org Significant expression has been identified in:

Monocytes (CD14+) frontiersin.org

Neutrophils nih.govfrontiersin.org

Dendritic cells nih.govfrontiersin.org

Natural killer T (NKT) cells frontiersin.org

T-cells (CD3+) frontiersin.org

Other Tissues: Beyond the gut and immune system, GPR35 expression has been reported, albeit at lower levels, in a variety of other tissues, including the heart, kidney, spleen, and in regions of the nervous system associated with pain perception. nih.gov The presence of GPR35 in cardiomyocytes and vascular endothelial and smooth muscle cells suggests a role in cardiovascular function. nih.gov

Two isoforms of human GPR35, GPR35a (short) and GPR35b (long), have been identified, arising from alternative splicing. nih.gov These isoforms differ in the length of their N-terminal domain and may exhibit distinct functional characteristics. nih.gov

Table 1: Tissue and Cellular Distribution of GPR35

| Tissue/Cell Type | Expression Level | Reference |

|---|---|---|

| Small Intestine | High | nih.govnih.gov |

| Colon | High | nih.govnih.gov |

| Monocytes | High | frontiersin.org |

| Neutrophils | High | nih.govfrontiersin.org |

| Spleen | Moderate | nih.gov |

| Kidney | Low to Moderate | nih.gov |

| Heart | Low to Moderate | nih.gov |

| Vascular Endothelial Cells | Detected | nih.gov |

| Vascular Smooth Muscle Cells | Detected | nih.gov |

Genetic Manipulation Techniques for GPR35 (e.g., Reporter Gene Assays, Transgenic Models)

A variety of genetic manipulation techniques have been instrumental in characterizing the function of GPR35 and the effects of its ligands, including Bufrolin disodium.

Reporter Gene Assays: Reporter gene assays are a cornerstone for studying GPR35 signaling pathways. These assays typically involve the use of a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific response element in a promoter region. Activation of a signaling pathway by GPR35 leads to the expression of the reporter gene, which can be easily quantified.

β-Arrestin Recruitment Assays: This is a widely used method to study GPR35 activation. researchgate.net In these assays, GPR35 is fused to one component of an enzyme complementation system, while β-arrestin is fused to the other. Ligand binding to GPR35 induces a conformational change that promotes the recruitment of β-arrestin, bringing the two enzyme fragments together and generating a measurable signal. The PathHunter β-arrestin recruitment technology is a common platform for this purpose. acs.org

Luciferase Reporter Assays: These assays are used to monitor the transcriptional activity of pathways downstream of GPR35. researchgate.net For example, a luciferase gene can be placed under the control of a promoter containing response elements for transcription factors like NF-κB or CREB, which are known to be modulated by GPCR signaling. nih.gov

Transgenic Models: Genetically engineered mouse models have been crucial for investigating the in vivo roles of GPR35.

Knockout (KO) Mice: Several lines of GPR35 knockout mice have been generated. nih.govresearchgate.net These models, where the GPR35 gene is inactivated, have been used to study the receptor's role in blood pressure regulation, colitis, and metabolic function. nih.govnih.govresearchgate.net

Knock-in (KI) Mice: A knock-in transgenic mouse line has been created with an HA-epitope tag at the C-terminus of the receptor. This allows for precise tracking of GPR35 expression and localization in tissues. researchgate.net

These genetic tools have been pivotal in confirming GPR35 as the target of this compound and in exploring the physiological consequences of its activation. nih.gov

Gene Expression Analysis in Response to this compound Treatment

While comprehensive transcriptomic studies specifically examining the global gene expression changes following this compound treatment are not yet widely published, research on GPR35 agonists provides insights into the downstream gene regulation. Activation of GPR35 is known to modulate several signaling pathways that ultimately impact gene expression.

Key signaling pathways activated by GPR35 include the Gα13, Gαi/o, and β-arrestin pathways. nih.govgenecards.org These pathways can influence the activity of transcription factors such as:

NF-κB: A central regulator of inflammatory gene expression. nih.gov

MAPK/ERK: A pathway involved in cell proliferation, differentiation, and survival. genecards.org

Studies with other GPR35 agonists have demonstrated effects on the expression of specific genes. For instance, the GPR35 agonist lodoxamide (B1675017) was shown to decrease the expression of SREBP-1c , a key transcription factor in lipid synthesis, in a human hepatocyte cell line. acs.org Furthermore, GPR35 activation is generally linked to the expression of anti-inflammatory genes. acs.org In mouse colon epithelial cells, GPR35 agonists have been shown to increase the expression of fibronectin, which is involved in wound healing. genecards.org

Future research employing techniques like RNA sequencing (RNA-Seq) on cells or tissues treated with this compound will be essential to fully delineate the gene expression networks regulated by this compound through GPR35 activation.

High-Throughput Screening (HTS) Assays for GPR35 Activity

The identification of novel GPR35 modulators has been greatly facilitated by the development of robust high-throughput screening (HTS) assays. These assays allow for the rapid testing of large libraries of chemical compounds for their ability to activate or inhibit the receptor.

Common HTS Platforms for GPR35:

β-Arrestin Recruitment Assays: As mentioned earlier, platforms like the PathHunter technology are well-suited for HTS. acs.org They are homogenous, have a good signal-to-noise ratio, and are readily automatable. A screen of 100,000 compounds using this technology successfully identified several novel GPR35 agonists. acs.org

Dynamic Mass Redistribution (DMR) Assays: This is a label-free technology that measures dynamic changes in the local mass density of a cell monolayer upon receptor activation. nih.gov DMR assays have been successfully used to screen for GPR35 agonists, including in HT-29 cells which endogenously express the receptor. nih.gov

Calcium Mobilization Assays: GPR35 activation can lead to an increase in intracellular calcium levels. genecards.org Assays that measure changes in intracellular calcium using fluorescent dyes can be adapted for HTS to identify GPR35 agonists.

Table 2: High-Throughput Screening Assays for GPR35

| Assay Type | Principle | Application in GPR35 Screening | Reference |

|---|---|---|---|

| β-Arrestin Recruitment (e.g., PathHunter) | Enzyme fragment complementation upon ligand-induced GPR35-β-arrestin interaction. | Primary screening of large compound libraries to identify agonists. | acs.org |

| Dynamic Mass Redistribution (DMR) | Label-free detection of changes in cellular mass distribution upon receptor activation. | Screening and characterization of agonists in endogenously expressing cell lines. | nih.gov |

| Calcium Mobilization | Measurement of changes in intracellular calcium concentration using fluorescent indicators. | Used to identify agonists that signal through Gq-coupled pathways or other pathways leading to calcium release. | genecards.org |

These HTS methodologies have been crucial in moving GPR35 from an orphan receptor to a tractable drug target and have been instrumental in the characterization of compounds like this compound. nih.gov

Q & A

Basic: What experimental design considerations are critical for preclinical pharmacokinetic studies of Bufrolin disodium?

Answer:

Preclinical pharmacokinetic studies require robust experimental designs to assess absorption, distribution, metabolism, and excretion (ADME). Key considerations include:

- Species Selection : Use animal models (e.g., rodents, non-rodents) with metabolic pathways analogous to humans .

- Dose Optimization : Establish dose ranges based on toxicity thresholds and therapeutic indices, incorporating control groups to isolate drug-specific effects .

- Sampling Intervals : Frequent blood/tissue sampling ensures accurate half-life and bioavailability calculations. Validate analytical methods (e.g., LC-MS/MS) for quantifying this compound and metabolites .

- Statistical Power : Use power analysis to determine sample sizes, minimizing Type I/II errors .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

Stability studies must follow ICH guidelines (Q1A-Q1E) and include:

- Environmental Parameters : Test degradation kinetics under controlled temperature (e.g., 25°C, 40°C), humidity (75% RH), and light exposure .

- Analytical Endpoints : Monitor pH, particulate formation, and chemical purity via HPLC or spectrophotometry. Compare results against baseline stability data from analogs like disodium phosphate .

- Accelerated Testing : Use Arrhenius equations to predict shelf life under standard conditions .

Advanced: How can contradictions in this compound’s efficacy data across in vitro and in vivo models be resolved?

Answer:

Contradictions often arise from methodological disparities. To address these:

- Cross-Model Validation : Replicate in vitro conditions (e.g., cell culture media pH, oxygen levels) in vivo where feasible .

- Pharmacodynamic Modeling : Use computational tools to reconcile differences in drug-target binding kinetics between models .

- Bias Assessment : Apply GRADE criteria to evaluate study limitations (e.g., blinding, randomization) and adjust conclusions accordingly .

Advanced: What strategies are effective for integrating multi-omics data in this compound’s mechanism-of-action studies?

Answer:

Multi-omics integration requires:

- Hypothesis-Driven Frameworks : Use PICO/FINER frameworks to align genomics, proteomics, and metabolomics datasets with specific research questions .

- Data Normalization : Apply batch-effect correction and dimensionality reduction (e.g., PCA, t-SNE) to harmonize heterogeneous datasets .

- Pathway Enrichment Analysis : Tools like STRING or KEGG can identify convergent biological pathways impacted by this compound .

Basic: What are best practices for conducting systematic reviews on this compound’s therapeutic applications?

Answer:

- Search Strategy : Use PRISMA guidelines with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") across PubMed, Embase, and Web of Science .

- Bias Mitigation : Employ ROB-2 or SYRCLE tools to assess risk of bias in preclinical/clinical studies .

- Data Synthesis : Perform meta-analyses only if studies are sufficiently homogeneous; otherwise, use narrative synthesis .

Advanced: How can researchers optimize this compound formulations for enhanced blood-brain barrier (BBB) penetration?

Answer:

- Nanocarrier Design : Test lipid-based nanoparticles or PEGylated polymers to improve solubility and BBB traversal .

- In Silico Modeling : Use molecular dynamics simulations to predict interactions with BBB transporters (e.g., P-gp) .

- Validation Models : Combine in vitro BBB co-culture systems (e.g., endothelial cells/astrocytes) with in vivo imaging (MRI/PET) .

Basic: What ethical and logistical challenges arise in clinical trials involving this compound?

Answer:

- Participant Selection : Define inclusion/exclusion criteria rigorously to avoid confounding comorbidities .

- Informed Consent : Use plain-language questionnaires to ensure participant comprehension of risks/benefits .

- Safety Monitoring : Implement DSMBs (Data Safety Monitoring Boards) for interim analyses of adverse events .

Advanced: What statistical methods are appropriate for analyzing non-linear dose-response relationships of this compound?

Answer:

- Model Fitting : Use Hill slope or Emax models to characterize sigmoidal responses .

- Bootstrapping : Assess confidence intervals for EC50/IC50 values to account for variability .

- Bayesian Hierarchical Models : Handle sparse or heterogeneous data from multi-center trials .

Basic: How should researchers validate biomarkers for this compound’s target engagement?

Answer:

- Assay Specificity : Use CRISPR knockout models to confirm biomarker-drug interactions .

- Longitudinal Sampling : Track biomarker stability across treatment phases .

- Cross-Lab Reproducibility : Share protocols via platforms like Protocols.io to reduce inter-lab variability .

Advanced: How can machine learning improve high-throughput screening (HTS) of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.